molecular formula C11H12N4 B13637231 2-(6-Amino-1h-indazol-1-yl)butanenitrile

2-(6-Amino-1h-indazol-1-yl)butanenitrile

Cat. No.: B13637231
M. Wt: 200.24 g/mol
InChI Key: NSFPMYXMDUGCTP-UHFFFAOYSA-N
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Description

2-(6-Amino-1H-indazol-1-yl)butanenitrile is a chemical compound with the molecular formula C11H12N4 It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions to form the indazole core . The nitrile group can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and minimize byproducts. This could include the use of transition metal catalysts and solvent-free conditions to improve efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(6-Amino-1H-indazol-1-yl)butanenitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The indazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroindazole derivatives, while reduction of the nitrile group can produce butylamine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(6-Amino-1H-indazol-1-yl)butanenitrile is not well-characterized. indazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This can involve binding to the active site of an enzyme or altering the conformation of a receptor to influence signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Amino-1H-indazol-1-yl)butanenitrile is unique due to the presence of both an amino group and a nitrile group, which can participate in a wide range of chemical reactions

Properties

Molecular Formula

C11H12N4

Molecular Weight

200.24 g/mol

IUPAC Name

2-(6-aminoindazol-1-yl)butanenitrile

InChI

InChI=1S/C11H12N4/c1-2-10(6-12)15-11-5-9(13)4-3-8(11)7-14-15/h3-5,7,10H,2,13H2,1H3

InChI Key

NSFPMYXMDUGCTP-UHFFFAOYSA-N

Canonical SMILES

CCC(C#N)N1C2=C(C=CC(=C2)N)C=N1

Origin of Product

United States

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